



Application Notes and Protocols for AZD1981 in a Th2 Cell Chemotaxis Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor.[1] CRTh2 is a G protein-coupled receptor preferentially expressed on T helper type 2 (Th2) cells, eosinophils, and basophils.[2][3] Its primary endogenous ligand is prostaglandin D2 (PGD2), a key mediator in allergic inflammation produced mainly by mast cells.[2][3] The interaction between PGD2 and CRTh2 induces chemotaxis, leading to the recruitment of these inflammatory cells to sites of allergic reaction.[2][3] By blocking this interaction, **AZD1981** effectively inhibits the migration of Th2 cells, offering a therapeutic strategy for allergic diseases such as asthma.[1][4][5] These application notes provide a detailed protocol for utilizing **AZD1981** in a Th2 cell chemotaxis assay to evaluate its inhibitory effects.

Mechanism of Action

AZD1981 is a reversible and non-competitive antagonist of the human CRTh2 receptor.[5] It effectively blocks PGD2-induced cellular responses, including shape change, CD11b upregulation, and, most importantly for this application, chemotaxis of human Th2 cells and eosinophils.[5][6] The binding of PGD2 to CRTh2 activates a Gαi-dependent signaling pathway, resulting in intracellular calcium mobilization and subsequent cell migration.[2][3] **AZD1981** prevents this signaling cascade, thereby abrogating the chemotactic response.



Data Presentation

The inhibitory activity of **AZD1981** on Th2 cell chemotaxis and its binding affinity for the CRTh2 receptor have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of AZD1981 on Human Th2 Cell Chemotaxis

Parameter	Value	Cell Type	Chemoattracta nt	Reference
pIC50	7.6 ± 0.1	Human Th2 cells	PGD2 (1 μM)	[5]

Table 2: Binding and Functional Activity of AZD1981

Assay	Parameter	Value (nM)	System	Reference
Binding Assay	IC50	4	Human recombinant CRTh2	[1][4]
Functional Assay (Eosinophil Shape Change)	IC50	8.5 - 50	Human Eosinophils	[4]
Functional Assay (Eosinophil Shape Change)	A2	35	Human Whole Blood	[4]

Experimental Protocols Isolation and Culture of Human Th2 Cells

A pure population of Th2 cells is essential for a successful chemotaxis assay. The following protocol describes the isolation of naïve CD4+ T cells from peripheral blood and their differentiation into Th2 cells.

Materials:



- Ficoll-Paque
- PBS (Phosphate Buffered Saline)
- MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)
- Naïve CD4+ T Cell Isolation Kit
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin
- Recombinant Human IL-2
- Recombinant Human IL-4
- Anti-Human CD3 Antibody
- Anti-Human CD28 Antibody
- Anti-Human IFN-y Antibody

Procedure:

- Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Isolate Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from the PBMC population using a magnetic-activated cell sorting (MACS) based naïve CD4+ T cell isolation kit, following the manufacturer's instructions.
- Th2 Cell Differentiation:
 - \circ Coat a 24-well plate with anti-CD3 (1 $\mu g/mL)$ and anti-CD28 (1 $\mu g/mL)$ antibodies overnight at 4°C.
 - Wash the wells with sterile PBS.
 - Seed the naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.



- Add recombinant human IL-2 (5 ng/mL), recombinant human IL-4 (10 ng/mL), and anti-IFN-y antibody (1 μg/mL) to the culture medium.[7]
- Incubate the cells at 37°C in a 5% CO2 incubator for 4-5 days.[7]
- Maintain Th2 Cell Culture: After the initial differentiation period, expand and maintain the Th2 cells in RPMI-1640 medium supplemented with IL-2 and IL-4.

Th2 Cell Chemotaxis Assay using a Boyden Chamber

This protocol details the steps to perform a chemotaxis assay to evaluate the inhibitory effect of **AZD1981** on PGD2-induced Th2 cell migration.

Materials:

- Differentiated Human Th2 cells
- AZD1981
- Prostaglandin D2 (PGD2)
- Boyden chamber apparatus with polycarbonate membranes (3 μm pore size is suitable for lymphocytes)[8]
- Assay medium (RPMI-1640 with 0.1% BSA)
- Calcein-AM or other suitable fluorescent dye for cell labeling
- Fluorescence plate reader

Procedure:

- Cell Preparation:
 - Harvest the differentiated Th2 cells and wash them with assay medium.
 - Resuspend the cells in assay medium at a concentration of 1 x 10⁶ cells/mL.
 - Label the cells with Calcein-AM according to the manufacturer's protocol.

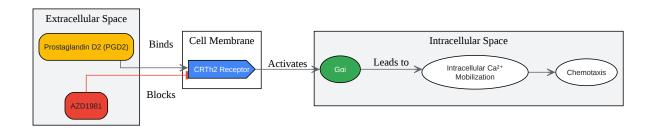


Assay Setup:

- Lower Chamber:
 - Add assay medium containing the chemoattractant (PGD2) to the lower wells of the Boyden chamber. A typical concentration of PGD2 is 10 nM.[2]
 - Include a negative control with assay medium only (no chemoattractant).
 - To test the inhibitory effect of AZD1981, add varying concentrations of AZD1981 to the wells containing PGD2. A typical concentration range would be from 1 nM to 10 μM.
- Upper Chamber:
 - Place the polycarbonate membrane over the lower wells.
 - Add the Calcein-AM labeled Th2 cell suspension (1 x 10⁵ cells in 100 μL) to the upper chamber of each well.
- Incubation: Incubate the Boyden chamber at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
- Quantification of Migration:
 - After incubation, carefully remove the upper chamber.
 - Wipe the non-migrated cells from the upper side of the membrane with a cotton swab.
 - Measure the fluorescence of the migrated cells on the lower side of the membrane using a fluorescence plate reader.
- Data Analysis:
 - Calculate the percentage of migrating cells for each condition relative to the positive control (PGD2 alone).
 - Plot the concentration-response curve for AZD1981 and determine the IC50 value (the concentration of AZD1981 that inhibits 50% of the PGD2-induced migration).



Visualizations PGD2-CRTh2 Signaling Pathway in Th2 Cell Chemotaxis

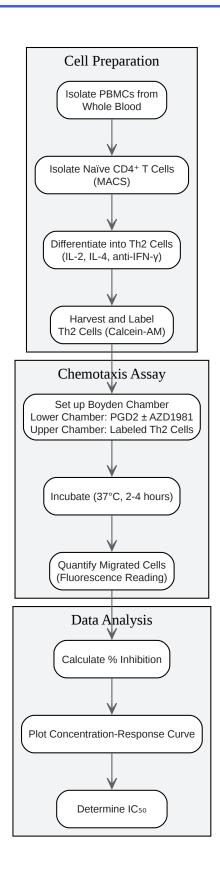


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Caption: PGD2-CRTh2 signaling pathway in Th2 cell chemotaxis and its inhibition by **AZD1981**.

Experimental Workflow for Th2 Cell Chemotaxis Assay





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Caption: Experimental workflow for the Th2 cell chemotaxis assay using AZD1981.



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